
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol, commonly referred to as CPP, is an organic compound that has become increasingly important in recent years due to its numerous applications in the field of scientific research. CPP is a heterocyclic compound that consists of five carbon atoms, two nitrogen atoms, and one oxygen atom, and is typically synthesized by a reaction between cyclopentanone and pyrazine. CPP is known to possess several unique properties, such as a high degree of solubility in both organic and aqueous solvents, and a relatively low melting point of 93°C. As such, CPP has become widely used in a variety of scientific research applications, including biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Characterization 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is a component in the synthesis of novel heterocyclic compounds, exhibiting a wide range of potential applications in scientific research. For instance, it is involved in the environmentally safe synthesis of substituted 2-pyrazoline and pyrazole derivatives under ultrasound irradiation, offering advantages such as milder conditions, operational simplicity, higher yield, safety, and eco-friendliness. These compounds have shown antibacterial and antioxidant activities, alongside significant DNA binding capabilities, suggesting their potential in pharmaceutical and medicinal chemistry (Kitawat & Singh, 2014).
Biological Activities The compound's derivatives are involved in studies exploring a range of biological activities. This includes antimicrobial evaluation, where novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine, containing 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol moieties, displayed pronounced antimicrobial properties (Sirakanyan et al., 2021). Another study identified novel 1-aryl-3, 5-bis(het) aryl pyrazole derivatives as potential antiproliferative agents, demonstrating cytotoxic effects against breast cancer and leukemic cells (Ananda et al., 2017).
Chemical Synthesis In chemical synthesis, the compound and its analogs have been utilized to develop new classes of COX-2 inhibitors, showcasing the versatility of this chemical structure in generating pharmacologically relevant molecules. The synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives highlights the compound's role in generating potential therapeutic agents (Patel et al., 2004).
Structural and Mechanistic Studies The structure and reactivity of derivatives of 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol are subjects of ongoing research. For instance, the synthesis and structural analysis of novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds elucidate the structural characteristics and potential for further functionalization of this compound class (Wu et al., 2012).
Propriétés
IUPAC Name |
2-cyclopentyl-5-pyrazin-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12-7-10(11-8-13-5-6-14-11)15-16(12)9-3-1-2-4-9/h5-9,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIGEGXEWXSVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



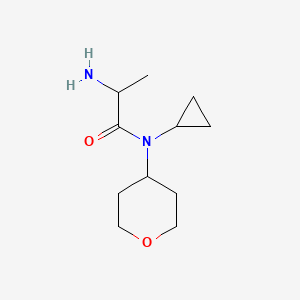
![2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1490294.png)
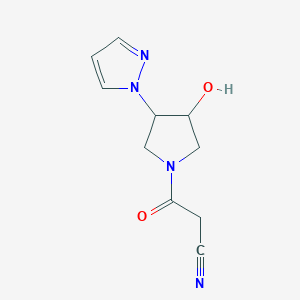
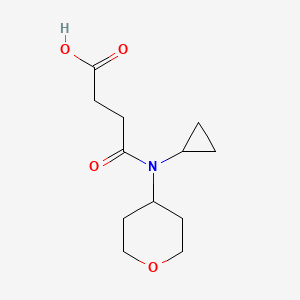
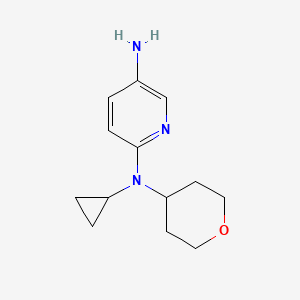




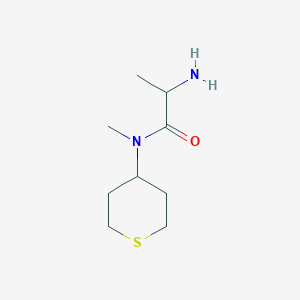
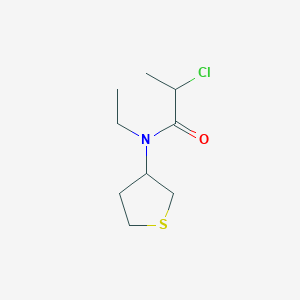
![2-Azido-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1490310.png)
![2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1490312.png)
![4-Methoxy-1-oxa-8-azaspiro[5.5]undecane-8-carboximidamide](/img/structure/B1490313.png)